An In-depth Technical Guide to (3'-(Hydroxymethyl)-[1,1'-biphenyl]-2-ol): Synthesis, Properties, and Reactivity
An In-depth Technical Guide to (3'-(Hydroxymethyl)-[1,1'-biphenyl]-2-ol): Synthesis, Properties, and Reactivity
Foreword: Navigating the Landscape of Novel Biphenyls
In the realm of medicinal chemistry and materials science, the biphenyl scaffold is a privileged structure, offering a unique combination of rigidity and conformational flexibility. The targeted functionalization of this scaffold allows for the fine-tuning of electronic, steric, and pharmacokinetic properties. This guide provides a comprehensive technical overview of a specific, functionalized biphenyl, (3'-(hydroxymethyl)-[1,1'-biphenyl]-2-ol). Due to the novelty of this particular derivative, this document synthesizes information from established chemical principles and data from closely related analogues to present a robust and scientifically grounded resource for researchers, scientists, and drug development professionals. Every protocol and piece of data is presented with the underlying chemical logic to empower the reader to not only replicate but also adapt these findings for their own research endeavors.
Molecular Structure and Physicochemical Properties
(3'-(Hydroxymethyl)-[1,1'-biphenyl]-2-ol) is an organic compound featuring a biphenyl core. One phenyl ring is substituted with a hydroxyl group at the 2-position, rendering it a phenol. The second phenyl ring bears a hydroxymethyl group at the 3'-position. This unique arrangement of functional groups imparts specific chemical characteristics to the molecule.
1.1. Chemical Structure
Caption: Chemical structure of (3'-(hydroxymethyl)-[1,1'-biphenyl]-2-ol).
1.2. Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of (3'-(hydroxymethyl)-[1,1'-biphenyl]-2-ol), derived from data for structurally related compounds such as 2-phenylphenol and 3-hydroxybiphenyl.[1][2]
| Property | Predicted Value | Source/Basis for Prediction |
| Molecular Formula | C13H12O2 | - |
| Molecular Weight | 200.23 g/mol | - |
| Appearance | Off-white to pale yellow solid | Based on related biphenylols[1] |
| Melting Point | 150-170 °C | Interpolated from biphenyl (70°C) and more functionalized biphenyls |
| Boiling Point | > 300 °C | Extrapolated from related compounds |
| Solubility | Soluble in methanol, ethanol, DMSO, and ethyl acetate; sparingly soluble in water. | Based on the presence of polar hydroxyl groups and a large nonpolar biphenyl core[1] |
| pKa (phenolic OH) | ~9-10 | Typical range for phenols |
Synthesis of (3'-(Hydroxymethyl)-[1,1'-biphenyl]-2-ol)
The synthesis of unsymmetrically substituted biphenyls is most effectively achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a highly versatile and widely used method for this purpose due to its tolerance of a wide range of functional groups and the use of generally stable and non-toxic boronic acid reagents.[3][4][5]
2.1. Proposed Synthetic Workflow: Suzuki-Miyaura Coupling
The proposed synthesis involves the coupling of (3-(hydroxymethyl)phenyl)boronic acid with 2-bromophenol.
Caption: Proposed Suzuki-Miyaura coupling workflow for the synthesis of the target compound.
2.2. Detailed Experimental Protocol
-
Materials:
-
(3-(Hydroxymethyl)phenyl)boronic acid (1.0 eq)
-
2-Bromophenol (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 eq)
-
Potassium carbonate (K2CO3) (3.0 eq)
-
Toluene
-
Ethanol
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a round-bottom flask, add (3-(hydroxymethyl)phenyl)boronic acid, 2-bromophenol, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Add the palladium catalyst, Pd(PPh3)4, to the reaction mixture.
-
Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (3'-(hydroxymethyl)-[1,1'-biphenyl]-2-ol).
-
2.3. Rationale for Experimental Choices
-
Catalyst: Pd(PPh3)4 is a common and effective catalyst for Suzuki couplings. Other palladium sources and ligands can be employed, especially for challenging or sterically hindered substrates.[6]
-
Base: Potassium carbonate is a widely used base in Suzuki reactions. It is effective, inexpensive, and generally provides good yields. The aqueous solution facilitates the transmetalation step.
-
Solvent System: A mixture of an organic solvent (like toluene) and a polar solvent (like ethanol) with water is often used to ensure the solubility of both the organic substrates and the inorganic base.
Structural Elucidation and Spectroscopic Analysis
The structure of the synthesized (3'-(hydroxymethyl)-[1,1'-biphenyl]-2-ol) can be confirmed using a combination of spectroscopic techniques.
3.1. ¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic, hydroxyl, and methylene protons.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic-H | 6.8 - 7.6 | Multiplets | 8H |
| Phenolic OH | 4.5 - 5.5 (broad) | Singlet | 1H |
| Benzylic CH₂ | ~4.6 | Singlet | 2H |
| Alcoholic OH | 1.5 - 2.5 (broad) | Singlet | 1H |
Note: The chemical shifts of the hydroxyl protons can vary depending on the solvent and concentration. Addition of D₂O will cause the OH signals to disappear, confirming their assignment.
3.2. ¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about the carbon framework of the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Aromatic C-O | 150 - 155 |
| Aromatic C-C (quaternary) | 130 - 145 |
| Aromatic C-H | 115 - 130 |
| Benzylic CH₂ | 60 - 65 |
3.3. Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the hydroxyl and aromatic functionalities.
| Functional Group | Characteristic Absorption (cm⁻¹) | Appearance |
| O-H (phenolic & alcoholic) | 3200 - 3600 | Broad |
| C-H (aromatic) | 3000 - 3100 | Sharp |
| C=C (aromatic) | 1450 - 1600 | Medium to strong |
| C-O (phenolic & alcoholic) | 1050 - 1250 | Strong |
3.4. Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) is expected to show the molecular ion peak and characteristic fragmentation patterns.
| Ion | m/z (predicted) | Description |
| [M]⁺ | 200 | Molecular ion |
| [M - H₂O]⁺ | 182 | Loss of water from the hydroxymethyl group |
| [M - CH₂OH]⁺ | 169 | Loss of the hydroxymethyl radical |
Chemical Reactivity
The reactivity of (3'-(hydroxymethyl)-[1,1'-biphenyl]-2-ol) is governed by its three key structural components: the phenolic hydroxyl group, the benzylic hydroxymethyl group, and the biphenyl aromatic system.
4.1. Reactivity of the Phenolic Hydroxyl Group
-
Acidity: The phenolic proton is weakly acidic and can be deprotonated by a suitable base to form a phenoxide ion.
-
Etherification: The phenoxide can act as a nucleophile in Williamson ether synthesis.
-
Esterification: The hydroxyl group can be acylated to form esters.
-
Electrophilic Aromatic Substitution: The hydroxyl group is a strongly activating, ortho-, para-director, influencing the position of further substitution on the phenolic ring.
4.2. Reactivity of the Hydroxymethyl Group
The hydroxymethyl group behaves as a primary alcohol and can undergo a variety of transformations.[7][8]
-
Oxidation: It can be oxidized to the corresponding aldehyde or carboxylic acid using appropriate oxidizing agents (e.g., PCC for the aldehyde, KMnO₄ for the carboxylic acid).
-
Substitution: The hydroxyl group can be converted to a better leaving group (e.g., a tosylate or a halide) to facilitate nucleophilic substitution.
-
Esterification: It can react with carboxylic acids or their derivatives to form esters.
Caption: Key reactions of the hydroxymethyl group.
4.3. Reactivity of the Biphenyl System
The biphenyl core can undergo electrophilic aromatic substitution. The positions of substitution will be directed by the combined electronic effects of the existing hydroxyl and hydroxymethyl groups.
Potential Applications
While specific applications for this novel compound are yet to be established, its structural motifs suggest potential utility in several areas:
-
Drug Development: The hydroxylated biphenyl structure is found in a number of biologically active molecules.[9][10] The presence of both a phenolic hydroxyl and a benzylic alcohol provides multiple points for further functionalization or for acting as hydrogen bond donors and acceptors in interactions with biological targets.
-
Ligand Synthesis: The functional groups could be modified to create novel ligands for catalysis or metal sequestration.
-
Polymer Chemistry: The di-functional nature of the molecule could allow it to be used as a monomer in the synthesis of novel polyesters or polyethers.
Safety and Handling
As a substituted phenol, (3'-(hydroxymethyl)-[1,1'-biphenyl]-2-ol) should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
References
-
Application of the Suzuki Reaction as the Key Step in the Synthesis of a Novel Atropisomeric Biphenyl Derivative for Use as a Liquid Crystal Dopant | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]
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Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Available from: [Link]
-
Synthesis of 4,4'-bis (hydroxymethyl) biphenyl - PrepChem.com. Available from: [Link]
-
Synthesis of METHOD D. 4,4'-BIS(HYDROXYMETHYL)BIPHENYL - PrepChem.com. Available from: [Link]
- CN107602339B - Method for synthesizing 4-hydroxymethyl biphenyl - Google Patents.
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Synthesis of Hydroxylated Biphenyl Derivatives Bearing an α,β‐Unsaturated Ketone as a Lead Structure for the Development of Drug Candidates against Malignant Melanoma - ResearchGate. Available from: [Link]
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Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives - MDPI. Available from: [Link]
-
A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions - PMC. Available from: [Link]
-
Synthesis of Hydroxylated Biphenyl Derivatives Bearing an α,β-Unsaturated Ketone as a Lead Structure for the Development of Drug Candidates against Malignant Melanoma - PubMed. Available from: [Link]
-
Chemical Properties of 3-Hydroxybiphenyl (CAS 580-51-8) - Cheméo. Available from: [Link]
-
(1,1'-Biphenyl)-2-ol | C6H5C6H4OH | CID 7017 - PubChem. Available from: [Link]
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3-Hydroxybiphenyl - the NIST WebBook - National Institute of Standards and Technology. Available from: [Link]
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